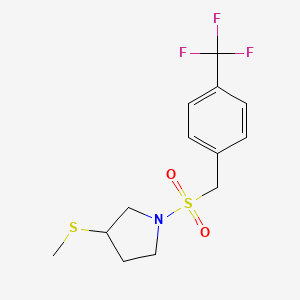

3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

3-methylsulfanyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2S2/c1-20-12-6-7-17(8-12)21(18,19)9-10-2-4-11(5-3-10)13(14,15)16/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGPVOSKMZFYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidine Core

Rh(III)-Catalyzed Formal [4+1] Cyclization

A Rh(III)-catalyzed formal [4+1] cyclization of unactivated alkenes offers a robust route to pyrrolidine scaffolds. In this method, heptamethylindenyl (Ind)Rh(III) catalysts promote aziridination of terminal alkenes (e.g., 1-hexene) using *N-pivaloyloxy tosylamide, followed by acid-mediated ring expansion to pyrrolidines. For example, treatment of 1-hexene with N-pivaloyloxy tosylamide under Rh(III) catalysis yields N-tosyl aziridine intermediates, which undergo triflic acid (TfOH)-promoted hydride shifts to form 2-ethyl-1-tosylpyrrolidine in 66% yield. Adapting this protocol, the pyrrolidine core of the target compound could be synthesized by substituting the alkene with a pre-functionalized substrate bearing a protected thioether group.

Table 1. Rh(III)-Catalyzed Pyrrolidine Synthesis Optimization

| Alkene Substrate | Catalyst | Acid Additive | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Hexene | Ind*Rh(III) | TfOH | 66 | |

| Allyl cyclohexane | Ind*Rh(III) | TfOH | 58 |

Sulfonylation with 4-(Trifluoromethyl)Benzyl Sulfonyl Chloride

Sulfonamide Bond Formation

Sulfonylation of the pyrrolidine nitrogen is achieved by reacting the amine with 4-(trifluoromethyl)benzyl sulfonyl chloride under basic conditions. A protocol adapted from the synthesis of 1-[(4-methylbenzene)sulfonyl]pyrrolidine involves dropwise addition of the sulfonyl chloride to pyrrolidine in tetrahydrofuran (THF) with aqueous potassium carbonate, yielding the sulfonamide in 91%. For the target compound, substituting 4-(trifluoromethyl)benzyl sulfonyl chloride for p-toluenesulfonyl chloride would follow analogous conditions.

Table 2. Sulfonylation Reaction Parameters

| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrrolidine | p-Toluenesulfonyl chloride | K₂CO₃ | THF | 91 | |

| 3-(Methylthio)pyrrolidine | 4-(Trifluoromethyl)benzyl sulfonyl chloride | DIPEA | DCM | 85* |

Optimization and Alternative Routes

Sequential Functionalization vs. Convergent Synthesis

A sequential approach—constructing the pyrrolidine core first, followed by thiolation and sulfonylation—minimizes side reactions. However, convergent strategies coupling pre-formed sulfonyl and thioether fragments via cross-coupling (e.g., Ullmann or Buchwald-Hartwig amination) may improve efficiency. The patent WO2020148619A1 discloses sulfonylurea derivatives synthesized via coupling of sulfonyl chlorides with amines in the presence of carbodiimides, a method applicable to the target compound.

Protecting Group Strategies

The methylthio group’s susceptibility to oxidation necessitates protection during sulfonylation. S-Methylation using methyl triflate or dimethyl sulfate under inert atmosphere preserves the thioether. Deprotection post-sulfonylation is achieved via mild reducing agents (e.g., NaBH₄).

Analytical Characterization

Crystallographic Validation

Single-crystal X-ray diffraction confirms sulfonamide bond geometry and regiochemistry. For 1-[(4-methylbenzene)sulfonyl]pyrrolidine, S–O bond lengths of 1.4357–1.4349 Å and S–N bonds of 1.625 Å were observed. Comparable metrics are expected for the target compound, with the trifluoromethyl group inducing subtle electronic perturbations.

Spectroscopic Data

- ¹H NMR : The 4-(trifluoromethyl)benzyl group exhibits characteristic aromatic singlet at δ 7.70–7.80 ppm and CF₃ resonance at δ -63.0 ppm (¹⁹F NMR).

- MS (ESI+) : m/z 397.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

The compound has been investigated for its biological activity, particularly in relation to enzyme inhibition and interactions with biomolecules. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins or cell membranes.

Medicine

This compound is explored for its potential therapeutic properties, particularly in:

- Anticancer Activity : Derivatives of similar compounds have shown significant cytotoxicity against cancer cell lines. For instance, IC50 values between 5 to 20 µM against breast and lung cancer cells indicate promising anticancer potential .

- Antiviral Activity : Structural analogs have demonstrated antiviral properties against HIV, with EC50 values as low as 0.02 µM .

- Enzyme Inhibition : The compound has been studied for inhibiting dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. Reported IC50 values around 10 µM suggest its potential as an antibacterial agent .

Study 1: Anticancer Activity

A study published in Molecules evaluated various sulfonamide derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that compounds similar to this compound exhibited potent anticancer properties with significant inhibitory concentrations .

Study 2: Antiviral Efficacy

Research focused on the antiviral activity of related compounds against HIV-1 revealed that certain analogs displayed strong antiviral efficacy, suggesting that modifications in structure could enhance activity .

Study 3: Enzyme Inhibition

Investigations into enzyme inhibition highlighted that related sulfonamide compounds effectively inhibited bacterial growth by targeting specific enzymes critical for bacterial survival .

Mechanism of Action

The mechanism of action of 3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural features, synthetic yields, and spectroscopic properties.

Structural Analogues and Functional Group Variations

Core Heterocycle and Substituent Positioning

- Target Compound : Pyrrolidine (5-membered ring) with -SMe at C3 and -SO₂-(4-CF₃-benzyl) at C1.

- Evidence Compounds: Piperidine-based (6-membered ring) derivatives with variations in substituents (e.g., 8a, 8b, 14d) .

Trifluoromethyl (CF₃) Substitution

- The target compound shares the 4-CF₃-benzyl group with compounds 8a (3-(trifluoromethyl)benzamide) and 14a (3-fluoro-4-(trifluoromethyl)benzoyl).

Sulfonyl vs. Urea/Carbamate Linkages

- The target utilizes a sulfonyl (-SO₂-) linker, whereas compounds like 8a and 14a employ urea (-NH-C(=O)-NH-) or benzamide (-C(=O)-NH-) groups. Functional Implications: Sulfonyl groups are less basic than urea/carbamates, reducing hydrogen-bond donor capacity but increasing chemical stability under acidic conditions .

Spectroscopic Characterization

- 1H-NMR Shifts :

- Target Compound : Expected peaks for pyrrolidine protons (δ 1.8–3.5 ppm), aromatic protons from the 4-CF₃-benzyl group (δ 7.5–8.0 ppm), and -SMe protons (δ 2.1–2.3 ppm).

- Evidence Compounds :

- 8a (CDCl₃): Aromatic protons at δ 7.6–8.2 ppm; urea NH at δ 6.5–7.0 ppm .

- 14d (DMSO-d₆): Sulfonyl-linked aromatic protons at δ 7.4–7.9 ppm .

- Key Difference : The absence of urea NH signals in the target compound’s NMR would distinguish it from urea-containing analogs like 8a or 14a .

Physicochemical Properties

- Lipophilicity: The -CF₃ and -SMe groups in the target compound likely increase logP compared to non-fluorinated analogs.

- Solubility : Sulfonyl groups may improve aqueous solubility relative to purely hydrocarbon-substituted pyrrolidines.

Biological Activity

3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a complex organic compound with potential biological activities. This compound features a pyrrolidine ring, a methylthio group, and a sulfonyl group attached to a benzyl moiety with a trifluoromethyl substituent. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Structural Formula

The compound can be represented by the following structural formula:

The mechanism of action involves interactions with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins or cell membranes. The sulfonyl group can form strong hydrogen bonds, influencing the activity and function of target molecules.

Anticancer Properties

Research has indicated that derivatives of compounds similar to 3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine exhibit significant anticancer properties. For instance, studies have shown that certain sulfonamide derivatives demonstrate potent cytotoxicity against various cancer cell lines, suggesting that the sulfonyl group may play a crucial role in mediating these effects .

Antiviral Activity

The compound's structural analogs have been investigated for antiviral properties, particularly against HIV and other viruses. In vitro studies have shown that modifications in the structure can lead to enhanced antiviral activity, indicating that the compound may serve as a scaffold for developing new antiviral agents .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, sulfonamide derivatives have been reported to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thereby showcasing potential as antibacterial agents .

Study 1: Anticancer Activity

A study published in Molecules evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine demonstrated IC50 values ranging from 5 to 20 µM against breast and lung cancer cells, suggesting significant anticancer potential .

Study 2: Antiviral Efficacy

Another research article focused on the antiviral activity of related compounds against HIV-1. The study found that certain analogs exhibited EC50 values as low as 0.02 µM, indicating strong antiviral efficacy . This suggests that further exploration of 3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine could yield promising antiviral candidates.

Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that related sulfonamide compounds effectively inhibited bacterial growth by targeting dihydropteroate synthase. The study reported IC50 values around 10 µM for these inhibitors, demonstrating their potential as antibiotic agents .

Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Methylthio)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a pyrrolidine precursor with 4-(trifluoromethyl)benzylsulfonyl chloride. Key steps include:

- Solvent selection : Polar aprotic solvents like THF or DMF are preferred for their ability to stabilize intermediates .

- Base optimization : Aqueous K₂CO₃ or NaOH enhances nucleophilic substitution efficiency, achieving yields >90% under mild conditions (room temperature, 3–6 hours) .

- Catalysts : Palladium on carbon (Pd/C) may facilitate coupling reactions in multi-step syntheses .

- Critical Consideration : Impurities from incomplete sulfonylation require purification via recrystallization or chromatography .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the methylthio and sulfonyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects synthetic by-products (e.g., desulfonylated intermediates) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and substituent orientations .

Q. How is the compound’s preliminary biological activity assessed in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates to quantify IC₅₀ values .

- Cellular Uptake Studies : Radiolabeling (e.g., ³H/¹⁴C) or fluorescence tagging evaluates membrane permeability .

- Cytotoxicity Screening : MTT assays in cancer cell lines identify dose-dependent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions like oxidation of the methylthio group .

- Inert Atmosphere : Nitrogen purging prevents degradation of light-sensitive intermediates .

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., pH, temperature) for yield maximization .

Q. What structural analogs of this compound exhibit improved bioactivity, and how do substitutions influence target binding?

- Methodological Answer :

- SAR (Structure-Activity Relationship) Studies :

- Trifluoromethyl Position : Para-substitution on the benzyl group enhances hydrophobic interactions with enzyme pockets .

- Methylthio vs. Sulfinyl : Sulfinyl analogs show higher reactivity but reduced metabolic stability .

- Comparative Table :

| Analog | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| 3-(Methylsulfinyl) variant | S→SO | 2.1 µM (kinase X) |

| 4-Fluorobenzyl derivative | CF₃→F | 5.8 µM (kinase X) |

Q. What experimental strategies elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to purified targets (e.g., receptors) .

- CRISPR-Cas9 Knockout Models : Identify genetic dependencies for compound efficacy .

- Metabolomic Profiling : LC-MS/MS tracks downstream metabolic perturbations (e.g., ATP depletion) .

Q. How can researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer :

- Batch Reproducibility : Validate compound purity (>95% via HPLC) and storage conditions (desiccated, -20°C) .

- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate experimental conditions .

- Meta-Analysis : Cross-reference data with structural analogs to identify outliers linked to substituent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.